3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine
Overview
Description
Scientific Research Applications
Synthesis and Crystal Structure
Pyridazine derivatives, including compounds closely related to 3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine, have been synthesized and characterized for their structural properties. Studies like those by Sallam et al. (2021) on triazole pyridazine derivatives have involved NMR, IR, and mass spectral studies, along with single crystal X-ray diffraction technique. These studies help in understanding the molecular structure and intermolecular interactions of these compounds (Sallam et al., 2021).
Computational Analysis
Density Functional Theory (DFT) calculations are commonly used to analyze pyridazine derivatives. These calculations, as seen in works like Sallam et al. (2021) and Sallam et al. (2022), assist in determining HOMO-LUMO energy levels, energy gaps, and other quantum chemical parameters, providing insights into the electronic properties and reactivity of these compounds (Sallam et al., 2021), (Sallam et al., 2022).
Agricultural Applications
Some pyridazine derivatives have been investigated for their potential use in agriculture. For instance, Sallam et al. (2022) discuss the use of pyridazine derivatives as molluscicides, insecticides, herbicides, and plant growth regulators. Such studies often involve synthesis, structure elucidation, and docking studies against agricultural pathogens (Sallam et al., 2022).
Antioxidant Activity
Research by Sallam et al. (2021) has explored the antioxidant activity of pyridazine derivatives. They conducted in vitro and docking studies to investigate this property, which is significant for understanding the potential therapeutic applications of these compounds (Sallam et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine is the Bcl-xL protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, which is the process of programmed cell death. By inhibiting Bcl-xL, the compound can promote apoptosis, making it potentially useful for treating diseases characterized by excessive cell survival, such as cancer .
Mode of Action
This compound interacts with the Bcl-xL protein, inhibiting its function . This inhibition disrupts the balance between pro-apoptotic and anti-apoptotic signals within the cell, tipping the balance in favor of apoptosis. As a result, cells undergo programmed cell death, which can help to eliminate cancerous or otherwise harmful cells .
Biochemical Pathways
By inhibiting Bcl-xL, the compound could disrupt these pathways, leading to increased cell death .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in cells where Bcl-xL is inhibited . This can lead to the elimination of harmful cells, such as cancer cells, and could potentially be used to treat various diseases characterized by excessive cell survival .
properties
IUPAC Name |
3-chloro-6-methyl-7,8-dihydro-5H-pyrido[4,3-c]pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-12-3-2-7-6(5-12)4-8(9)11-10-7/h4H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHJNKZJJQLGKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=NN=C(C=C2C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1342382-46-0 | |
Record name | 3-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.